![molecular formula C22H17N3OS B2704367 2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-2H-1,4-benzothiazine CAS No. 721906-89-4](/img/structure/B2704367.png)
2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-2H-1,4-benzothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-2H-1,4-benzothiazine, also known as BMT-047, is a benzothiazine derivative that has been synthesized and studied for its potential use as a therapeutic agent. This compound has been found to exhibit various biochemical and physiological effects, which have been explored in scientific research studies.
Applications De Recherche Scientifique
Antioxidant Properties
One research avenue explores the synthesis of benzimidazole derivatives, including structures related to 2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-2H-1,4-benzothiazine, and their in vitro effects on lipid peroxidation levels in rat liver microsomes. These studies demonstrate significant antioxidant properties, suggesting potential applications in protecting against oxidative stress-related damage (C. Kuş et al., 2004).
Antimicrobial Activity
Benzimidazole derivatives, closely related to the compound , have been synthesized and evaluated for their antimicrobial activity. These compounds have shown varying degrees of efficacy against bacterial and fungal strains, indicating their potential as templates for developing new antimicrobial agents (Salahuddin et al., 2017).
Anticancer Activity
Studies have also delved into the anticancer properties of benzothiazine and benzimidazole moieties. Compounds containing these structures have been screened for antitumor activity, with some showing promising results against various cancer cell lines. This highlights their potential as scaffolds for anticancer drug development (D. Havrylyuk et al., 2010).
Anticonvulsant Agents
Another area of research has focused on the synthesis of benzothiazole derivatives for their potential anticonvulsant properties. These compounds have been tested for their efficacy in controlling seizures, offering a pathway to developing new therapeutic agents for epilepsy (M. M. Gineinah, 2001).
Anti-inflammatory and Anti-bacterial Agents
Further studies have investigated the synthesis of novel benzimidazole-2yl derivatives bearing sulfonate moieties for their anti-inflammatory and antibacterial activities. These compounds exhibit significant inhibitory effects against various microbial strains and show potential as anti-inflammatory agents, underscoring their versatility in medicinal chemistry applications (B. V. Kendre et al., 2015).
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-2H-1,4-benzothiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c1-26-15-12-10-14(11-13-15)20-21(27-19-9-5-4-8-18(19)23-20)22-24-16-6-2-3-7-17(16)25-22/h2-13,21H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDUOUFYIAYDJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-2H-benzo[b][1,4]thiazine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.